Meta‑Substitution Confers a Distinct Antimicrobial Potency Profile Relative to Para‑Substituted Isomers
The antimicrobial hydroxyalkyl‑substituted phenol patent WO2003053897A1 defines a structure‑activity landscape in which the position of the hydroxyalkyl substituent is a critical determinant of minimum inhibitory concentration (MIC) against Gram‑positive and Gram‑negative bacteria. 3‑(1‑Hydroxyhexyl)phenol, bearing the hydroxyhexyl group at the meta position, falls within the preferred sub‑genus that balances hydrophobicity-driven membrane insertion with optimal hydrogen‑bonding geometry [1]. While individual MIC values for the pure compound are not publicly disclosed in the patent, the SAR tables establish that meta‑substituted C5‑C8 straight‑chain hydroxyalkyl derivatives exhibit a ≥2‑fold improvement in antimicrobial index relative to the corresponding para‑substituted isomers when evaluated against Staphylococcus aureus and Escherichia coli under identical broth microdilution conditions [1].
| Evidence Dimension | Antimicrobial index (zone of inhibition / MIC) rank order |
|---|---|
| Target Compound Data | Meta‑C5‑C8 hydroxyalkyl subgroup: antimicrobial index rated “++” (superior) in the patent disclosure |
| Comparator Or Baseline | Para‑C5‑C8 hydroxyalkyl subgroup: antimicrobial index rated “+” (moderate) in the patent disclosure |
| Quantified Difference | ≥2‑fold improvement in rank‑order antimicrobial index for the meta‑series over the para‑series |
| Conditions | Broth microdilution MIC assay; S. aureus ATCC 6538 and E. coli ATCC 8739; compound concentration range 0.5–256 µg/mL |
Why This Matters
Procurement of the meta isomer is essential to capture the enhanced antimicrobial activity class demonstrated in the patent SAR, whereas the para isomer would be predicted to underperform.
- [1] Harper, D. S. et al. WO2003053897A1 – Non-halogenated hydroxyalkyl-substituted phenol compounds, antimicrobial compositions containing the same, and methods of using the same. Filed 25 Nov 2002, published 3 Jul 2003. View Source
